AUC and Cmax: One Order of Magnitude Lower Systemic Exposure Than Rifampicin in Healthy Volunteers
In a crossover bioequivalence study of 23 healthy volunteers receiving single oral rifampicin doses, the systemic exposure (AUC) of 25-desacetyl rifampicin was approximately one order of magnitude lower than that of the parent drug rifampicin, with a better correlation observed between the two active entities (r = 0.66) [1]. The maximum plasma concentration (Cmax) of the metabolite was proportionally reduced, and the time to maximum concentration (Tmax) was significantly delayed (3.8 h for metabolite vs. 2.2 h for parent drug) [1].
| Evidence Dimension | Systemic exposure (AUC) and peak concentration (Cmax) |
|---|---|
| Target Compound Data | AUC approximately one order of magnitude smaller than rifampicin; Tmax = 3.8 h |
| Comparator Or Baseline | Rifampicin: Tmax = 2.2 h; AUC reference value (one order of magnitude higher) |
| Quantified Difference | AUC ratio approximately 0.1 (metabolite-to-parent); Tmax difference = +1.6 h; correlation coefficient r = 0.66 |
| Conditions | Single oral dose, healthy volunteers, fasted state, crossover bioequivalence study; plasma levels measured via validated HPLC |
Why This Matters
Procurement of 25-desacetyl rifampicin as a reference standard is essential for accurate therapeutic drug monitoring (TDM) and bioequivalence assessments, as metabolite exposure cannot be reliably inferred from parent drug concentrations due to inter-individual variability and non-proportional exposure.
- [1] Marchidanu D, et al. Comparative pharmacokinetics of rifampicin and 25-desacetyl rifampicin in healthy volunteers after single oral dose administration. Farmacia. 2013;61(2):398-410. View Source
